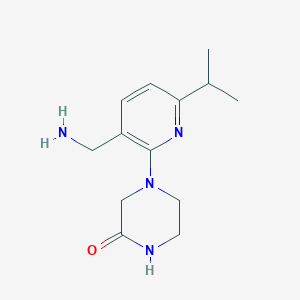
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine rings in its structure suggests that it may exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles has been reported as a viable method .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput parallel solid-phase synthesis techniques, which allow for the rapid generation of piperazine derivatives . Photocatalytic synthesis methods have also been explored, providing an eco-friendly and efficient route to produce these compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to a range of biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives such as:
2-(1-Piperazinyl)ethylamine: Known for its use as an epoxy curing agent.
Piperazin-2-one derivatives: These compounds are often used in medicinal chemistry for their peptidomimetic properties.
Uniqueness
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one is unique due to the presence of both piperazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .
Propiedades
Fórmula molecular |
C13H20N4O |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-[3-(aminomethyl)-6-propan-2-ylpyridin-2-yl]piperazin-2-one |
InChI |
InChI=1S/C13H20N4O/c1-9(2)11-4-3-10(7-14)13(16-11)17-6-5-15-12(18)8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18) |
Clave InChI |
USFIKIMDYJVETE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(C=C1)CN)N2CCNC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



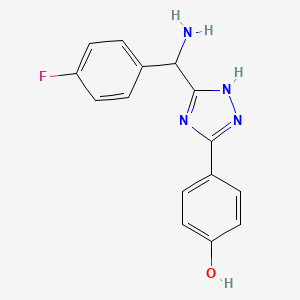
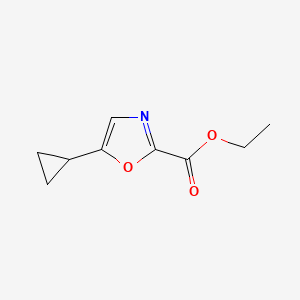
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)

![Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)
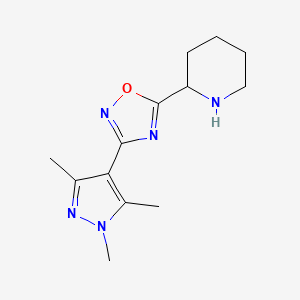

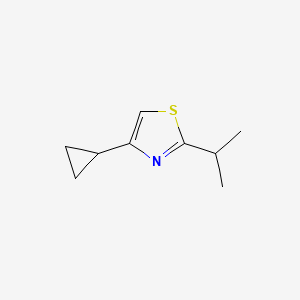
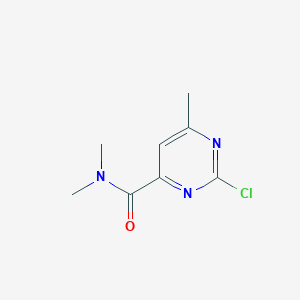
![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)

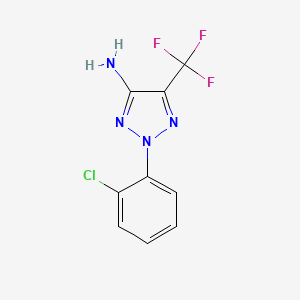
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)
